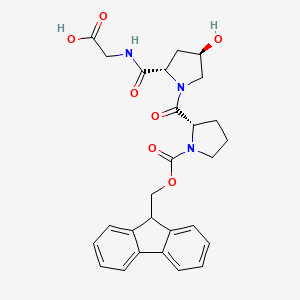

Fmoc-Pro-Hyp-Gly-OH

Description

Contextualization within Collagen-Mimetic Peptide (CMP) Design and Development

Collagen, the most abundant protein in mammals, is characterized by its unique triple helix structure, formed by three polypeptide chains. researchgate.net This structure is rich in the repeating sequence of Gly-Xaa-Yaa, where Xaa is often proline (Pro) and Yaa is frequently (2S,4R)-4-hydroxyproline (Hyp). The (Pro-Hyp-Gly)n sequence is the most common triplet and is fundamental to the stability of the collagen triple helix. researchgate.netupenn.edu

Collagen-mimetic peptides (CMPs) are synthetic peptides designed to mimic the structure and function of natural collagen. nih.gov The development of CMPs has been instrumental in elucidating the principles of collagen folding, stability, and its interactions with other biological molecules. Fmoc-Pro-Hyp-Gly-OH is a key player in this field as it provides the archetypal (Pro-Hyp-Gly) unit, allowing for the systematic construction of CMPs with varying lengths and compositions. By incorporating this fundamental triplet, researchers can create peptides that self-assemble into stable triple helices, forming the basis for novel biomaterials.

Significance as a Fundamental Tripeptidic Building Block

In the realm of solid-phase peptide synthesis (SPPS), the use of pre-formed, protected peptide fragments, known as synthons, offers significant advantages over the stepwise addition of single amino acids. The this compound tripeptide serves as an exemplary synthon in the synthesis of CMPs.

The stepwise synthesis of repeating Pro-Hyp-Gly sequences can be challenging and prone to side reactions, such as the formation of diketopiperazines, which can lead to impurities and lower yields. researchgate.netgoogle.com By utilizing the this compound building block, the number of coupling and deprotection cycles is reduced, significantly improving the efficiency and purity of the final CMP. researchgate.net This approach has been shown to enhance the quality of crude peptide products, facilitating their purification and leading to the successful synthesis of relatively large collagen-type peptides in satisfactory yields. researchgate.net

Historical Overview of its Academic Research Trajectory

The journey of this compound is intrinsically linked to the broader history of peptide synthesis and collagen research. The study of CMPs dates back to the 1960s, with early work focusing on understanding the structural determinants of collagen. nih.gov A significant breakthrough in peptide synthesis occurred in 1970 with the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group by Carpino and Han. nih.govpeptide.com This base-labile protecting group offered a milder alternative to the harsh acid treatments required by the previously dominant Boc (tert-butyloxycarbonyl) chemistry.

The late 1970s saw the adaptation of Fmoc chemistry for solid-phase peptide synthesis, a methodology that revolutionized the field by allowing for the automated and efficient production of peptides. nih.govpeptide.com As the demand for high-purity, long-chain CMPs grew, researchers recognized the benefits of using tripeptidic building blocks. This led to the synthesis and application of this compound as a strategic tool to overcome the challenges associated with the repetitive sequences found in collagen. While the precise first synthesis of this compound is not readily documented in seminal literature, its use became more prominent as the advantages of fragment condensation in Fmoc-based SPPS were established for producing high-quality CMPs.

The thermal stability of the collagen triple helix is a critical parameter in the design of CMP-based biomaterials. This stability is directly influenced by the number of (Pro-Hyp-Gly)n repeating units. The melting temperature (Tm), the temperature at which half of the triple helix dissociates into single strands, is a key indicator of this stability.

| Peptide | Melting Temperature (Tm) in °C |

|---|---|

| (Pro-Hyp-Gly)5 | 5 |

| (Pro-Hyp-Gly)6 | 10 |

| Ac-(Pro-Hyp-Gly)7-NH2 | 36 |

| (Gly-Pro-Hyp)8 | 47.3 |

| H-(Gly-Pro-4(R)Hyp)9-OH | 52.0 |

| (Pro-Hyp-Gly)10 | 58 |

Structure

3D Structure

Properties

IUPAC Name |

2-[[(2S,4R)-1-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O7/c31-16-12-23(25(34)28-13-24(32)33)30(14-16)26(35)22-10-5-11-29(22)27(36)37-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,16,21-23,31H,5,10-15H2,(H,28,34)(H,32,33)/t16-,22+,23+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMYYHDDPKPKRR-XARZLDAJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5CC(CC5C(=O)NCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5C[C@@H](C[C@H]5C(=O)NCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Strategies

Solution-Phase Synthesis Approaches

Solution-phase synthesis offers a traditional yet powerful method for preparing oligopeptides like Fmoc-Pro-Hyp-Gly-OH. This approach involves the sequential coupling of amino acids in a liquid solvent system.

The conventional solution-phase synthesis of peptides is a step-by-step process involving the formation of amide bonds between amino acid residues. This method, while effective, often requires challenging purification steps after each reaction to remove excess reagents and byproducts. The synthesis of a tripeptide like this compound in solution typically involves the coupling of protected amino acid derivatives, followed by deprotection steps to allow for chain elongation. While foundational, these methods can be time-consuming and resource-intensive due to the need for purification, often by column chromatography, at multiple stages.

To address the inefficiencies associated with traditional purification, chromatography-free synthetic routes for collagen-related tripeptides, including a protected version of this compound, have been developed. nih.gov These methods are designed to be efficient and scalable. nih.gov One successful strategy involves the use of reagents that generate byproducts that are easily removed without chromatography. nih.govnih.gov By activating carboxyl groups with agents like isobutyl chloroformate or as pentafluorophenyl (Pfp) esters, the resulting peptide products can be isolated from volatile byproducts such as CO2 and isobutanol through simple and facile techniques like evaporation, extraction, and trituration. nih.govnih.gov This approach has been successfully used to access Fmoc-Pro-Hyp(tBu)-Gly-OH with a purity suitable for subsequent use in solid-phase segment condensation. nih.gov The final deprotection of the tert-butyl ester can be achieved using anhydrous HCl, or a methyl ester can be saponified using lithium hydroxide (B78521) (LiOH) and calcium chloride (CaCl2) to yield the desired carboxylic acid. nih.gov

The choice of coupling reagent is paramount for achieving high yields and minimizing side reactions, such as racemization, during peptide synthesis. A variety of reagents have been utilized and optimized for the synthesis of this compound and similar peptides.

In chromatography-free solution-phase synthesis, activating agents like isobutyl chloroformate and pentafluorophenyl (Pfp) esters have proven effective, particularly when used with a base such as N-methyl morpholine (B109124) (NMM) . nih.gov Carbodiimides like diisopropylcarbodiimide (DIC) , often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure , are also common. merckmillipore.com The addition of HOBt or its analogs helps to suppress side reactions and can act as a catalyst. merckmillipore.com

Uronium/aminium salt-based reagents are highly popular due to their efficiency. Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for rapid coupling times. peptide.comuci.edu HATU, for instance, is often preferred for its speed and ability to reduce epimerization. peptide.com More recent developments include COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), which shows excellent coupling efficiency and a favorable safety profile compared to benzotriazole-based reagents. sci-hub.stresearchgate.net The choice of base, typically an amine like diisopropylethylamine (DIPEA), is also a critical parameter to optimize for each coupling step. rsc.org

| Coupling Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC | Commonly used; DIC is preferred for solid-phase as its urea (B33335) byproduct is more soluble. Often used with additives like HOBt or OxymaPure to minimize racemization. merckmillipore.compeptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly effective, particularly for sterically hindered couplings and cyclization. PyAOP is effective for coupling N-methyl amino acids. peptide.com |

| Uronium/Aminium Salts | HBTU, HATU, TBTU, HCTU | Very efficient with fast reaction times. HATU is noted for reducing racemization. peptide.com Can react with unprotected N-termini if used in excess. peptide.com |

| Immonium/Uronium Salts | COMU | High coupling efficiency, reduced epimerization, and better safety profile than many benzotriazole-based reagents. sci-hub.st |

| Mixed Anhydrides | Isobutyl chloroformate | Used in chromatography-free methods; byproducts are volatile and easily removed. nih.gov |

| Active Esters | Pentafluorophenyl (Pfp) esters | Used in chromatography-free methods; allows for purification by extraction and trituration. nih.gov |

Solid-Phase Peptide Synthesis (SPPS) Integration

This compound, prepared via solution-phase methods, is a cornerstone building block for the assembly of long collagen-like peptides on a solid support. This hybrid approach, known as segment condensation, combines the advantages of both solution- and solid-phase techniques.

When synthesizing CMPs via SPPS, two primary strategies can be employed: the stepwise elongation using single Fmoc-protected amino acids or the segment condensation using a trimeric building block like this compound. Comparative analyses have shown significant advantages for the segment condensation approach. researchgate.net

Stepwise elongation requires a large excess of amino acid and coupling reagents at every step and can lead to the formation of significant amounts of side products, including truncated fragments where the trimeric repeat is broken. researchgate.net Furthermore, sequences containing Gly-Pro are prone to diketopiperazine formation, which cleaves the dipeptide from the growing chain. researchgate.net

In contrast, the use of the this compound synthon significantly improves the quality of the crude peptide product. researchgate.netgoogle.com By adding three amino acids in a single coupling step, the number of synthetic cycles is reduced by two-thirds, which minimizes the accumulation of deletion sequences and other impurities. researchgate.net This results in a cleaner crude product, which greatly facilitates final purification by chromatography. researchgate.net Therefore, the segment condensation strategy is often superior for producing high-purity, large collagen-type peptides in satisfactory yields. researchgate.net

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Stepwise Elongation | Single Fmoc-amino acids are coupled one by one to the resin-bound peptide chain. | Conceptually simple. | Requires many coupling/deprotection cycles; can lead to significant side products (e.g., truncated sequences, diketopiperazine formation); purification can be challenging. researchgate.net |

| Segment Condensation | Pre-synthesized tripeptide units (e.g., this compound) are coupled sequentially. | Fewer coupling steps; fewer side products; improved crude product quality and purity; easier purification; higher overall efficiency for long peptides. researchgate.net | Requires the initial, often multi-step, solution-phase synthesis of the tripeptide building block. |

Analytical Methodologies for Compound Verification and Purity Assessment

Rigorous analytical methods are essential to confirm the identity and assess the purity of synthetic peptides like this compound and its derivatives. The primary techniques employed are chromatography for purification and separation, and spectroscopy for structural elucidation.

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purification and purity assessment in peptide synthesis. thieme-connect.com Reversed-phase HPLC (RP-HPLC) is particularly effective for separating the target peptide from impurities such as truncated sequences, deletion sequences, or byproducts from side reactions. wisc.edu

In the context of peptides derived from this compound, purification is typically performed on C18 columns. wisc.eduthieme-connect.com A common method involves using a linear gradient of an organic solvent like acetonitrile (B52724) (containing a small percentage of TFA) in water (also containing TFA). wisc.edu The purity of the final product is determined by analyzing the collected fractions, and chromatograms of the crude and purified material provide a clear visual representation of the purification's success. thieme-connect.com For example, the purification of a CMP synthesized with the TBDPS-protected building block via preparative RP-HPLC yielded the final peptide with a purity of ≥98%. thieme-connect.com

Once purified, the structural identity of the compound is confirmed using spectroscopic methods.

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the synthesized peptide and its intermediates. wisc.eduthieme-connect.com High-resolution mass spectrometry (HRMS) provides highly accurate mass data, allowing for the confirmation of the elemental composition. nih.gov This technique is crucial for verifying that the correct molecule has been synthesized.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and carbon-¹³ (¹³C) NMR are powerful tools for detailed structural analysis. thieme-connect.com For proline-containing peptides like this compound, NMR spectra are often complex due to the presence of cis and trans conformers around the tertiary amide bonds involving the proline residue. thieme-connect.com This results in at least two sets of peaks for many of the protons and carbons in the molecule. wisc.eduthieme-connect.com Despite this complexity, NMR provides definitive structural confirmation by showing the expected chemical shifts, coupling constants, and integrations for all atoms in the molecule. For instance, the ¹H NMR spectrum of Fmoc-Pro-Hyp(TBDPS)-Gly-OH shows characteristic signals for the aromatic protons of the Fmoc and TBDPS groups, as well as distinct signals for the amino acid residues and the tert-butyl group of the silyl (B83357) ether. thieme-connect.com

| Compound | Technique | Observed Data | Reference |

|---|---|---|---|

| Cbz-Pro-Hyp-OH | ¹³C NMR (100 MHz, DMSO-d6) | δ = 173.2 (COOH), 170.3, 170.0 (amide), 153.8, 153.5 (carbamate), 137.0, 128.3, 128.2, 127.7, 127.4, 126.7 (Cbz), 69.0, 68.9 (CγHyp), 65.7, 65.6 (Cbz), 58.0, 57.6, 57.4 (CαHyp, CαPro), 54.3, 54.2 (CδHyp), 46.9, 46.2 (CδPro), 36.9 (CβHyp), 29.3, 28.3 (CβPro), 23.5, 22.8 (CγPro). | thieme-connect.com |

| ESI-MS | m/z calcd for C18H22N2O6: 362.2; found: 385.3 [M + Na]⁺ | thieme-connect.com |

Structural and Conformational Characterization

Single-Crystal X-ray Diffraction Analysis of Fmoc-Gly-Pro-Hyp and Related Tripeptides

Single-crystal X-ray diffraction is a powerful technique for elucidating the precise three-dimensional arrangement of molecules in a crystalline state, providing detailed insights into molecular orientation, packing, and specific interactions. Studies on Fmoc-Gly-Pro-Hyp have revealed key structural characteristics relevant to collagen-like structures.

X-ray analysis of Fmoc-Gly-Pro-Hyp crystals has shown that each tripeptide molecule occupies one asymmetric unit within the unit cell nih.govacs.org. The crystals typically exhibit an orthorhombic space group, such as P212121 nih.govacs.org. The molecular orientation and packing are dictated by a combination of hydrogen bonding and π–π stacking interactions, leading to the formation of ordered supramolecular assemblies nih.govacs.orgresearchgate.net.

Table 1: Unit Cell Parameters for Fmoc-Gly-Pro-Hyp Crystal Structure

| Parameter | Value |

| Space Group | P212121 |

| a | 9.4887 Å |

| b | 9.8639 Å |

| c | 26.3497 Å |

| α | 90° |

| β | 90° |

| γ | 90° |

The conformation of the peptide backbone is defined by the dihedral angles φ (phi), ψ (psi), and ω (omega) for each amino acid residue. X-ray analysis of Fmoc-Gly-Pro-Hyp has provided specific torsion angle values. For the Fmoc-Gly peptide residue, φ1 and ψ1 angles were determined to be approximately −69.21° and +136.24°, respectively. Following this, the Gly-Pro residue exhibited φ and ψ angles of approximately −66.2° and +150.3° nih.govacs.org. All peptide bonds in the crystalline state were observed to adopt a trans orientation nih.govacs.org. These angles are indicative of a left-handed helical conformation, characteristic of polyproline II (PPII) structures.

Table 2: Representative Torsion Angles (φ, ψ) for Fmoc-Gly-Pro-Hyp

| Residue Pair | φ (degrees) | ψ (degrees) |

| Fmoc-Gly | −69.21 | +136.24 |

| Gly-Pro | −66.2 | +150.3 |

A significant finding from the X-ray diffraction studies of Fmoc-Gly-Pro-Hyp is the clear demonstration of left-handed polyproline II (PPII) superhelical packing in the crystalline state nih.govacs.orgresearchgate.netacs.orgacs.org. This conformation, which is also the characteristic secondary structure of individual strands in native collagen, is adopted by the tripeptide unit itself nih.govacs.orgresearchgate.netacs.orgacs.org. The presence of Pro and Hyp residues, with their cyclic side chains, strongly favors the adoption of PPII helical structures due to their influence on the φ and ψ backbone torsion angles ethz.chnih.govresearchgate.net.

Intermolecular hydrogen bonds play a critical role in organizing the tripeptide molecules within the crystal lattice nih.govacs.orgresearchgate.net. Two primary types of hydrogen bonds have been identified: head-to-tail and side-by-side interactions nih.govacs.orgresearchgate.net. In the crystallographic a-direction, individual helical strands are linked through head-to-tail hydrogen bonding between the carboxylic acid group (−COOH) of the terminal Hyp residue of one molecule and the amide group (−NH) of the Gly residue of an adjacent molecule (N1–H1···O5) nih.govacs.orgresearchgate.net. These interactions contribute to the formation of continuous helical strands nih.govacs.orgresearchgate.net.

Spectroscopic Probes for Solution-Phase Conformation

Spectroscopic techniques such as Circular Dichroism (CD) and Fourier Transform Infrared (FTIR) spectroscopy are employed to investigate the conformational preferences of Fmoc-Pro-Hyp-Gly-OH and related tripeptides in solution, complementing the solid-state data from X-ray diffraction.

Circular Dichroism (CD) spectroscopy of Fmoc-Gly-Pro-Hyp has revealed characteristic spectral features indicative of a polyproline II helical conformation nih.govacs.orgacs.org. These features include a negative maximum at approximately 202 nm and a positive broad peak in the range of 220–230 nm nih.govacs.orgacs.org. These CD signatures are consistent with the PPII helical structure observed in crystalline states and are also characteristic of collagen itself nih.govacs.orgacs.org.

Compound List:

this compound

Fmoc-Gly-Pro-Hyp

Fmoc-Phe-Phe

Fmoc-Pro-OH

Fmoc-Hyp(But)-OH

Fmoc-Gly-OH

Fmoc-Clp-OH

Fmoc-Pro-Clp-Gly-OH

Fmoc-clp-Pro-Gly-OH

Fmoc-clp-Clp-Gly-OH

Circular Dichroism (CD) Spectroscopy for PPII Helicity Assessmentnih.govchemrxiv.orgresearchgate.netresearchgate.net

Circular Dichroism (CD) spectroscopy is a powerful technique for probing the secondary structure of peptides and proteins, particularly their propensity to form helical arrangements. Polyproline II (PPII) helices, a characteristic feature of collagen, exhibit distinct CD spectral signatures. These typically include a negative maximum at approximately 200-202 nm and a positive broad peak in the range of 220-230 nm acs.orgnih.govnih.govacs.orgnih.gov.

Studies on this compound (often referred to as Fmoc-Gly-Pro-Hyp in literature, reflecting the common collagen repeat unit) have consistently demonstrated these characteristic PPII spectral features. CD investigations of Fmoc-Gly-Pro-Hyp crystal suspensions have revealed a negative maximum around 202 nm and a positive broad peak between 220-230 nm, confirming its PPII helical structural arrangement acs.orgnih.gov. This conformation is similar to that of a single strand of collagen researchgate.netnih.gov. Concentration-dependent CD analysis has also indicated an increase in these negative maxima with elevated concentration, suggesting self-assembly in solution nih.gov. When co-assembled with other peptides, such as Fmoc-Phe-Phe, the contribution of Fmoc-Gly-Pro-Hyp to the hybrid hydrogels results in a shift towards a PPII-like pattern, further validating its role in imparting this specific helical structure nih.gov.

Table 1: Characteristic CD Spectral Features of this compound (Fmoc-Gly-Pro-Hyp)

| Conformation | Wavelength of Minimum (nm) | Wavelength of Maximum (nm) | Reference(s) |

| Polyproline II | ~200-202 | ~220-230 | acs.orgnih.govnih.govacs.orgnih.gov |

Fourier Transform Infrared (FTIR) Spectroscopy for Secondary Structure Insightsnih.govchemrxiv.orgresearchgate.net

Fourier Transform Infrared (FTIR) spectroscopy provides complementary information about the secondary structure of peptides by analyzing the vibrational modes of the peptide backbone, particularly the amide I and amide II bands. The amide I band, primarily arising from the C=O stretching vibration (70-85%), is highly sensitive to the local conformation and hydrogen bonding patterns leibniz-fli.dethermofisher.com.

For this compound, FTIR analysis of its crystalline form has shown an amide I band at approximately 1650 cm⁻¹ acs.orgnih.gov. This position, along with a shoulder at around 1692 cm⁻¹, is consistent with the presence of a predominantly polyproline II helical conformation acs.orgnih.gov. FTIR data from dried samples of related tripeptides, including Fmoc-Gly-Pro-Hyp, also revealed distinct vibrational frequencies in the amide I region (around 1646 cm⁻¹), further supporting a PPII helical structure nih.gov. The presence of the amide II band at around 1555 cm⁻¹ also indicates the retention of a triple helical structure nih.gov.

Table 2: Characteristic FTIR Amide I Band Positions for this compound

| Peptide/Form | Amide I Band Position (cm⁻¹) | Secondary Structure Indication | Reference(s) |

| Fmoc-Gly-Pro-Hyp (crystal) | ~1650 | Polyproline II helix | acs.orgnih.gov |

| Fmoc-Gly-Pro-Hyp (dried) | ~1646 | Polyproline II helix | nih.gov |

| Collagen (native) | ~1650 | Polyproline II helix | acs.orgnih.gov |

| Fmoc-Phe-Phe (β-sheet-rich) | 1640, 1690-1710 | β-sheet | acs.org |

Computational Modeling and Molecular Dynamics Simulations

Computational methods, including molecular dynamics (MD) simulations, are essential for understanding the dynamic behavior, conformational preferences, and self-assembly processes of peptides like this compound at an atomic level.

Simulation of this compound and its Assembliesresearchgate.netethz.ch

Molecular dynamics (MD) simulations have been utilized to investigate the self-assembly of this compound and its interactions within larger assemblies, such as hybrid hydrogels. These simulations provide insights into the forces driving assembly, such as hydrogen bonding and π-π stacking interactions researchgate.netacs.orgnih.govacs.org. For instance, simulations have explored the assembly of collagen-mimetic peptides (CMPs) and their potential to form ordered nano- and microscale features researchgate.net. Studies have examined the stability of various peptide assemblies, including those containing the Pro-Hyp-Gly motif, by simulating their behavior over extended periods researchgate.netethz.ch. These simulations help elucidate how sequences like this compound contribute to the formation of stable, ordered structures, including helical fibrils and hydrogels researchgate.netacs.orgnih.govacs.org.

Analysis of Conformational Preferences and Backbone Dynamicsmdpi.comnih.govchemrxiv.orgethz.ch

MD simulations, coupled with NMR relaxation measurements, offer detailed insights into the conformational preferences and backbone dynamics of this compound. Studies have analyzed the ring puckering preferences of proline and hydroxyproline (B1673980) residues within the peptide sequence. For example, the Pro residue in this compound can adopt either an up-puckering (Cγ-exo) or down-puckering (Cγ-endo) conformation, while Hyp residues show a strong preference for the up-puckering conformation due to a gauche effect from the hydroxyl group chemrxiv.orgresearchgate.net. These preferences are critical for the backbone dihedral angles that stabilize the PPII helix.

MD simulations have also been used to probe the impact of terminal residues on triple helix stability and dynamics, revealing that the C-terminal residue has a greater influence than the N-terminal one ethz.chethz.chnsf.gov. The simulations highlight how specific residue arrangements, like the Pro-Hyp diad, promote preorganization into a PPII helical structure, a prerequisite for ordered collagen triple helix formation ethz.chethz.ch. Furthermore, simulations can predict the behavior of these peptides under mechanical stress, offering insights into the sequence-mechanics relationship within collagen structures nsf.gov. The analysis of dihedral angle distributions (φ, ω) for residues within these peptides helps to understand their propensity to adopt the favorable angles for PPII helicity chemrxiv.orgethz.ch.

Table 3: Conformational Analysis Insights from Simulations and NMR

| Feature | Observation | Technique(s) Used | Reference(s) |

| Pro Ring Puckering | Prefers up-puckering (Cγ-exo) in the context of collagen structure. | MD Simulations, NMR chemrxiv.orgresearchgate.net | chemrxiv.orgresearchgate.net |

| Hyp Ring Puckering | Exhibits a strong preference for up-puckering (Cγ-exo) due to the hydroxyl group's gauche effect. | MD Simulations, NMR chemrxiv.orgresearchgate.net | chemrxiv.orgresearchgate.net |

| Backbone Dynamics | Specific residues show distinct dynamics, influenced by sequence and stability (e.g., Gly in imino acid-rich vs. imino acid-poor environments). | 15N NMR Relaxation, Hydrogen-Exchange nih.gov | nih.gov |

| Terminal Residue Effects | C-terminal residues have a greater impact on triple helix stability than N-terminal residues. | MD Simulations, NMR ethz.chethz.chnsf.gov | ethz.chethz.chnsf.gov |

| Dihedral Angle Distribution | Analysis of (φ, ω) angles confirms propensity for PPII helicity. | MD Simulations chemrxiv.orgethz.ch | chemrxiv.orgethz.ch |

| Self-Assembly | Simulations reveal driving forces like H-bonding and π-π stacking in the formation of helical structures and hydrogels. | MD Simulations researchgate.netacs.orgnih.govacs.org | researchgate.netacs.orgnih.govacs.org |

Role in Collagen Mimetic Peptide Cmp Design and Engineering

Fundamental Contribution as the Pro-Hyp-Gly Motif

The Pro-Hyp-Gly sequence is the most common triplet in natural collagen, accounting for approximately 10.5% of its structure. nih.gov This prevalence underscores its critical role in the structural integrity of collagen.

The structure of all collagen types is defined by a characteristic repeating sequence of Xaa-Yaa-Gly, where Xaa and Yaa can be any amino acid but are frequently proline (Pro) and 4-hydroxyproline (B1632879) (Hyp), respectively. nih.govresearchgate.net The presence of glycine (B1666218), the smallest amino acid, at every third position is sterically essential. nih.govyoutube.com It allows the three polypeptide chains to pack tightly together, forming the right-handed triple helix. nih.gov This repeating motif is fundamental to the formation of the stable, ropelike structure of collagen. youtube.com Any disruption in this Gly-Xaa-Yaa repeat, such as deletions or duplications, can impair triple helix formation and lead to diseases like osteogenesis imperfecta. elsevierpure.com

The Pro-Hyp-Gly motif is a powerful stabilizer of the collagen triple helix. researchgate.netnih.govacs.org The high conformational rigidity of the proline and hydroxyproline (B1673980) residues preorganizes the peptide backbone into a left-handed polyproline II (PPII) helical conformation, which is the necessary conformation for individual strands to form the triple helix. nih.gov The hydroxyl group of the hydroxyproline residue in the Yaa position provides significant stability to the triple helix. nih.govnih.gov This stability is attributed to stereoelectronic effects and the formation of a hydrogen-bonded water network that bridges the chains. nih.gov The melting temperature (Tm), a measure of thermal stability, of collagenous triple helices is directly proportional to their 4-Hyp content. nih.gov

Table 1: Impact of Hydroxyproline on Triple Helix Stability

| Peptide Sequence | Melting Temperature (Tm) | Significance |

|---|---|---|

| (Pro-Pro-Gly)₁₀ | 24°C | Baseline stability without hydroxyproline. nih.gov |

| (Pro-Hyp-Gly)₁₀ | 58°C | Demonstrates the significant stabilizing effect of hydroxyproline. researchgate.net |

Strategies for Constructing Collagen-like Polypeptides and Polymers

The unique properties of the Pro-Hyp-Gly motif are leveraged in the chemical synthesis of advanced biomaterials that mimic collagen's structure and function. Fmoc-Pro-Hyp-Gly-OH is an efficient building block for these syntheses. researchgate.net

Chemically synthesized peptides composed of repeating Pro-Hyp-Gly units can self-assemble into stable triple helices. nih.govnih.gov The use of this compound in solid-phase peptide synthesis allows for the controlled, stepwise addition of these tripeptide units to create longer collagen-like chains. nih.gov This method offers precise control over the sequence and length of the resulting polypeptide. Researchers have successfully synthesized long collagen-like molecules by the direct polycondensation of (Pro-Hyp-Gly)n repeats, resulting in nanofibers. nih.gov

The "host-guest" peptide design is a common strategy to study the effects of specific amino acid sequences on triple-helix stability and to introduce functionality. nih.govnih.gov In this approach, a "guest" tripeptide (e.g., Gly-X-Y) is incorporated within a stable "host" sequence of repeating (Pro-Hyp-Gly)n units. acs.org This allows for the systematic investigation of how different amino acids at the Xaa and Yaa positions influence stability. acs.org Furthermore, by incorporating non-natural amino acids or functional groups into the guest sequence, researchers can create CMPs with specific properties for applications in biomaterials and tissue engineering.

Modulation of Collagen Triple-Helix Stability through Sequence Engineering

The stability of the collagen triple helix can be finely tuned by altering the amino acid sequence within the Xaa-Yaa-Gly repeat. The intrinsic conformational preferences of different amino acids for the polyproline II structure play a significant role. acs.org Imino acids like proline and hydroxyproline are highly stabilizing, while aromatic residues and glycine are generally destabilizing. acs.org

A comprehensive study using host-guest peptides of the form (Gly-Pro-Hyp)₃-Gly-X-Hyp-(Gly-Pro-Hyp)₄ and (Gly-Pro-Hyp)₃-Gly-Pro-Y-(Gly-Pro-Hyp)₄ has provided a scale of triple-helix propensities for all 20 common amino acids in both the X and Y positions.

Table 2: Relative Stability of Guest Triplets in a Host-Guest Collagen Mimetic Peptide

| Guest Amino Acid (X position in Gly-X-Hyp) | Relative Stability (ΔTm in °C) | Guest Amino Acid (Y position in Gly-Pro-Y) | Relative Stability (ΔTm in °C) |

|---|---|---|---|

| Proline (Pro) | 0.0 | Hydroxyproline (Hyp) | 0.0 |

| Arginine (Arg) | -1.5 | Arginine (Arg) | -4.0 |

| Alanine (Ala) | -3.5 | Methionine (Met) | -4.5 |

| Leucine (Leu) | -4.0 | Lysine (Lys) | -5.0 |

| Valine (Val) | -6.0 | Glutamine (Gln) | -5.5 |

| Phenylalanine (Phe) | -8.5 | Alanine (Ala) | -6.0 |

| Glycine (Gly) | -10.0 | Threonine (Thr) | -7.5 |

Data is derived from studies on host-guest peptides and represents the change in melting temperature relative to the most stable guest triplet. acs.orgnih.gov

These findings demonstrate that the identity and position of amino acids within the repeating tripeptide unit are critical determinants of collagen triple-helix stability, offering a roadmap for the rational design of collagen-based biomaterials with tailored physical properties.

Mechanistic Studies of Triple Helix Nucleation and Elongation

The folding of three polypeptide chains into a stable triple helix is a complex process involving nucleation and elongation. Studies on CMPs have been essential to understanding this mechanism. The process is generally described by a zipper-like model, where the rate-limiting step is the initial nucleation of a small segment of the triple helix, which is then followed by rapid propagation or elongation. nih.gov

The nucleation step is considered to be a significant entropic barrier, requiring the correct alignment and conformation of three chains. nih.gov In many CMPs, repeating (Gly-Pro-Hyp)n sequences at the termini are included not only for stability but also to act as a nucleation domain, facilitating the correct one-residue stagger between the chains. nih.gov Kinetic studies using techniques like circular dichroism spectroscopy on specifically designed peptides have helped to characterize this nucleation step. researchgate.net These experiments support a model where a nucleation domain, often composed of several Gly-Pro-Hyp repeats, must adopt a specific conformation before the monomer is competent to initiate the formation of the triple helix. researchgate.net The subsequent elongation is a much faster process. nih.gov The rate of self-association increases with temperature, which is consistent with an entropically favored process. researchgate.net

Supramolecular Assembly and Hydrogel Formation

Self-Assembly Characteristics of Fmoc-Pro-Hyp-Gly-OH and its Derivatives

Peptides incorporating the Fmoc-Pro-Hyp-Gly motif, particularly when extended into longer sequences, exhibit a propensity for self-assembly into well-defined nanostructures. This process is driven by specific molecular interactions, leading to the formation of hydrogels with tunable properties.

Formation of Ordered Nanostructures, including Fibrils and Crystals

The inherent structural features of peptides derived from this compound enable them to self-organize into ordered architectures. While the tripeptide itself may crystallize, longer peptides built using this motif are known to form filamentous structures. For instance, peptides containing the Fmoc-Gly-Pro-Hyp sequence (closely related to the requested compound's repeating unit) have been observed to form crystalline structures, often appearing as flower-like clusters or spherical arrangements acs.org. When extended, these collagen-mimetic peptides (CMPs) can self-associate into branched filamentous structures researchgate.net. These self-assembled structures can evolve into more ordered, axially periodic arrangements akin to collagen fibrils, though the exact morphology can vary depending on the peptide sequence length and specific environmental conditions researchgate.netresearchgate.net. The ability to form these ordered nanostructures is foundational for their subsequent use in hydrogel formation.

Driving Forces for Self-Assembly

The self-assembly of this compound-based peptides is governed by a combination of non-covalent interactions. A primary driving force is the π-π stacking interactions between the aromatic Fmoc groups, which promote the association of peptide molecules nthu.edu.tw. Additionally, hydrogen bonding, hydrophobic interactions, and van der Waals forces play significant roles in stabilizing the assembled structures mdpi.com. The cyclic nature of proline (Pro) and hydroxyproline (B1673980) (Hyp) residues within the peptide sequence is critical, as they favor specific dihedral angles that pre-organize single peptide strands into a polyproline II (PPII) helical conformation. This PPII helicity is a prerequisite for the formation of the characteristic triple helix structure of collagen ethz.ch.

Co-Assembly with Complementary Peptidic Building Blocks

To engineer hydrogels with enhanced or tailored properties, this compound derivatives can be co-assembled with other self-assembling peptides. This approach allows for the creation of hybrid materials that leverage the distinct characteristics of multiple peptide components.

Design and Formation of Hybrid Hydrogels with Beta-Sheet Forming Peptides (e.g., Fmoc-Phe-Phe)

Hybrid hydrogels can be effectively formed by co-assembling collagen-mimetic peptides derived from this compound with peptides known for their β-sheet forming capabilities, such as Fmoc-Phe-Phe acs.orgnih.govresearchgate.net. Fmoc-Phe-Phe is a well-established dipeptide hydrogelator that readily self-assembles into fibrous networks acs.orgnih.govresearchgate.net. When co-assembled with collagen-mimetic peptides like Fmoc-Gly-Pro-Hyp, hybrid hydrogels are formed that exhibit unique structural and mechanical properties. For instance, the co-assembly of Fmoc-Gly-Pro-Hyp with Fmoc-Phe-Phe has been shown to produce twisted helical fibrils that adopt a polyproline II conformation, distinct from the structures formed by the individual components acs.orgnih.govresearchgate.net. The ratio of the peptides in the mixture significantly influences the gelation kinetics and the final hydrogel characteristics acs.orgresearchgate.net.

Synergistic Effects on Structural Integrity and Mechanical Properties of Hybrid Assemblies

The co-assembly of this compound derivatives with other peptides often leads to synergistic effects, enhancing the structural integrity and modifying the mechanical properties of the resulting hydrogels acs.orgmdpi.comnih.govresearchgate.net. Hybrid hydrogels formed by combining Fmoc-Phe-Phe with Fmoc-Gly-Pro-Hyp have demonstrated increased fibril thickness compared to pristine Fmoc-Phe-Phe hydrogels acs.org. Furthermore, these hybrid systems exhibit tunable mechanical rigidity, which is dependent on the relative concentrations of the co-assembling peptides.

Table 1: Comparison of Mechanical Rigidity (Storage Modulus, G') of Pristine and Hybrid Hydrogels

| Hydrogel Composition | Storage Modulus (G') (Pa) | Reference |

| Pristine Fmoc-Phe-Phe | ~1000 | acs.orgresearchgate.net |

| Fmoc-Phe-Phe / Fmoc-Gly-Pro-Hyp (2:1) | ~3000 | acs.orgresearchgate.net |

| Fmoc-Phe-Phe / Fmoc-Gly-Pro-Hyp (1:1) | ~2000 | acs.orgresearchgate.net |

| Fmoc-Phe-Phe / Fmoc-Gly-Pro-Hyp (1:2) | ~1500 | acs.orgresearchgate.net |

Note: Specific values are approximate and derived from graphical representations in the cited references, illustrating the trend of increased rigidity with certain co-assembly ratios.

These hybrid hydrogels also often retain self-healing capabilities, a desirable trait for dynamic biomaterials researchgate.net. The synergistic effects observed in these hybrid assemblies highlight the potential for precise control over material properties through rational peptide design.

Engineering of Collagen-Inspired Hydrogels for Advanced Applications

This compound is instrumental in the synthesis of collagen-mimetic peptides (CMPs) designed to replicate the hierarchical structure and biological functions of natural collagen researchgate.netresearchgate.netmdpi.comresearchgate.netraineslab.comthieme-connect.comlookchem.com. Natural collagen, the most abundant protein in mammals, provides structural support and plays a vital role in tissue regeneration acs.orgresearchgate.netresearchgate.netnih.govmdpi.comraineslab.comresearchgate.net. The Pro-Hyp-Gly repeat sequence is fundamental to collagen's characteristic triple helix formation researchgate.netnih.govmdpi.comresearchgate.netnycu.edu.tw.

By utilizing this compound as a building block, researchers can synthesize peptides that self-assemble through multiple levels, mimicking the natural process from single strands to triple helices, then to nanofibers, and finally to hydrogels researchgate.netmdpi.comresearchgate.net. These collagen-inspired hydrogels are being engineered for a range of advanced applications in tissue engineering, drug delivery, and as biomimetic microenvironments for cell culture researchgate.netmdpi.comresearchgate.net. Their biocompatibility, biodegradability, and tunable mechanical properties make them attractive candidates for regenerative medicine and other biomedical fields.

Principles for Constructing Rigid Hydrogels with Twisted Polyproline II Architecture

A key principle in utilizing this compound and its analogues, such as Fmoc-Gly-Pro-Hyp, for hydrogel construction lies in their propensity to adopt a left-handed polyproline II (PPII) helical conformation nih.govacs.orgacs.orgresearchgate.net. This helical structure is characteristic of individual collagen strands and is essential for mimicking the hierarchical organization of native collagen.

PPII Helical Conformation: Single-crystal X-ray structural analysis of peptides like Fmoc-Gly-Pro-Hyp has revealed that they form left-handed PPII superhelical packing, closely resembling the structure of a single collagen strand nih.govacs.orgacs.orgresearchgate.net. Spectroscopic techniques, including Circular Dichroism (CD) and Fourier Transform Infrared (FTIR) spectroscopy, confirm this helical conformation. CD spectra typically show a negative peak around 200 nm and a positive peak between 220–230 nm, indicative of the PPII helix nih.govacs.orgresearchgate.netnih.gov. FTIR analysis reveals characteristic amide I bands, often around 1650 cm⁻¹, further supporting the PPII structure nih.govacs.orgresearchgate.netnih.gov.

Co-assembly into Twisted Fibrils: While this compound and its isomers may form crystalline structures on their own, their incorporation into hybrid hydrogels, often through co-assembly with other peptide gelators like Fmoc-Phe-Phe, leads to the formation of twisted helical fibrils nih.govacs.orgacs.orgresearchgate.net. This co-assembly process leverages supramolecular interactions, including head-to-tail hydrogen bonding and "aromatic zipper" arrangements, which stabilize the fibrillar structures and contribute to their rigidity nih.govacs.orgresearchgate.net. The presence of the Gly residue, particularly at the N-terminus as in Fmoc-Gly-Pro-Hyp, is noted as critical for promoting this PPII conformation nih.gov.

Strategies for Stimuli-Responsive Hydrogel Formation (e.g., pH-Triggered Sol-Gel Transitions)

The direct stimuli-responsive behavior of this compound itself is not the primary focus in the cited literature; its main contribution is to impart structural rigidity through PPII helix formation nih.govacs.orgacs.orgresearchgate.net. However, peptides incorporating the Pro-Hyp-Gly motif, which can be synthesized using building blocks like this compound, can be integrated into stimuli-responsive hydrogel systems.

Incorporation into Responsive Systems: Peptides containing the Pro-Hyp-Gly sequence have been utilized as components in more complex peptide designs that exhibit stimuli-responsive behavior. For instance, a peptide system employing this compound as a building block achieved pH-triggered gelation via an O-N acyl migration mechanism mdpi.com. In this specific strategy, the responsiveness was conferred by an O-acyl isopeptide unit within the larger peptide structure, rather than by the this compound component acting as the direct stimulus-responsive element mdpi.com.

Role as a Structural Component: Therefore, while this compound contributes to the structural integrity and self-assembly of hydrogels, its direct role in stimulus-responsive mechanisms, such as pH-triggered sol-gel transitions, is typically achieved through its incorporation into more complex peptide designs where other functional groups mediate the response mdpi.com.

Fine-Tuning of Hydrogel Macroscopic Properties (e.g., Mechanical Rigidity, Gelation Kinetics)

The co-assembly of this compound or its isomers with other peptide gelators allows for precise control over the macroscopic properties of the resulting hydrogels, particularly their mechanical rigidity and gelation kinetics.

Gelation Kinetics: The kinetics of hydrogel formation can be modulated by the ratio of the co-assembling peptides. For instance, hybrid hydrogels formed from Fmoc-Phe-Phe and Fmoc-Gly-Pro-Hyp demonstrated that a 2:1 ratio achieved gelation in approximately 10 minutes, whereas a 1:1 ratio required about 15 minutes. A higher concentration of the tripeptide (1:2 ratio) extended the gelation time to approximately 75 minutes nih.govacs.org. These observations highlight how the relative amounts of the constituent peptides influence the rate at which the supramolecular network forms. Comparative studies with other collagen-mimetic tripeptides co-assembled with Fmoc-Phe-Phe revealed gelation times spanning from 4 to 57 minutes, underscoring the impact of peptide sequence and composition on gelation speed researchgate.net.

Advanced Research Directions and Future Perspectives

Development of Functionalized Biomaterials based on Fmoc-Pro-Hyp-Gly-OH Motifs

Research into functionalized biomaterials incorporating this compound motifs leverages its inherent collagen-like structure to create materials with tailored biological and mechanical properties. The Fmoc-protected tripeptide can be synthesized and incorporated into various scaffolds, influencing their interaction with biological systems.

Peptide-Based Hydrogels: The Pro-Hyp-Gly sequence is central to collagen-mimetic peptides (CMPs) that can self-assemble into triple helices, forming hydrogels nih.gov. These hydrogels, when conjugated with CMPs like those containing the Pro-Hyp-Gly sequence, demonstrate enhanced cellular activity, promoting tissue production by providing cell-manipulated crosslinks and collagen-binding sites that mimic the natural extracellular matrix nih.gov.

Surface Modification: Fmoc-protected amino acids, including those forming the Pro-Hyp-Gly motif, are utilized in solid-phase peptide synthesis directly on material surfaces nottingham.ac.uk. This approach allows for the controlled construction of peptide sequences, altering surface properties to influence cell-material interactions, which is crucial for biomedical devices nottingham.ac.uk.

Collagen Mimicry: The Pro-Hyp-Gly sequence is critical for the hydrophobic core of collagen-mimetic peptide assemblies, contributing to the thermodynamic stability of the collagen triple-helical structure biosyn.com. This mimicry is valuable for designing novel biomaterials for applications such as wound healing biosyn.com.

Exploration of Novel Applications in Materials Science and Bioengineering

The unique self-assembly properties and biological relevance of this compound are driving its exploration in diverse materials science and bioengineering applications.

Tissue Engineering Scaffolds: Collagen-mimetic peptides, often featuring the Pro-Hyp-Gly repeat, are employed as building blocks for nanostructured fibrous scaffolds biosyn.com. These peptides can self-assemble into triple helices and further into nanofibers and hydrogels, mimicking the hierarchical structure of natural collagen biosyn.comnih.gov. Such scaffolds are being investigated for regenerative medicine applications, offering biocompatibility and biodegradability nih.gov.

Drug Delivery Systems: Peptide amphiphiles incorporating collagen-like sequences, such as those with Pro-Hyp-Gly repeats, are being developed for drug delivery nih.govnih.gov. These self-assembling peptide amphiphiles (SAPs) can be functionalized with targeting ligands, enhancing their efficacy for in-vivo drug delivery nih.gov. The ability of these peptides to form hydrogels also makes them suitable carriers for biologics nih.gov.

Biomaterial Functionalization: The Fmoc group facilitates the co-assembly of short peptides, like the Gly-Pro-Hyp tripeptide, with other gelators to create hybrid hydrogels with improved mechanical properties and biofunctionality nih.govacs.org. These hybrid materials can introduce collagen polyproline II conformation features into engineered tissues nih.govacs.org.

Computational Design and Predictive Modeling for Complex Peptide Assemblies

Computational approaches are increasingly vital for understanding and designing complex peptide assemblies involving motifs like this compound.

Predicting Self-Assembly: Molecular dynamics (MD) simulations and other computational methods are used to assess potential molecular mechanisms governing the assembly of peptides into triple-helical protomers and their subsequent organization into linear assemblies researchgate.net. These tools help predict how sequence variations or modifications influence self-assembly behavior and structural stability researchgate.net.

Designing Peptide Structures: Computational design strategies are employed to create peptide sequences with desired self-assembly characteristics and functionalities. By modeling interactions and conformational preferences, researchers can predict the formation of specific nanostructures, such as helical fibrils or hydrogels, from minimal collagen-inspired peptides nih.govacs.org.

Integration with Biorecognition Motifs for Enhanced Functionality

Integrating biorecognition motifs with this compound-based structures offers a pathway to create sophisticated biomaterials with specific biological targeting and signaling capabilities.

Targeted Delivery: Peptide amphiphiles can be functionalized with targeting ligands, such as antibodies or specific cell-binding sequences, to direct the self-assembled nanostructures to particular cells or tissues nih.govmdpi.com. This targeted approach is crucial for enhancing the efficacy of drug delivery or diagnostic agents.

Biosensing: While specific research on this compound in biosensing is less detailed in the provided snippets, the broader field of peptide functionalization for biosensors is active. The ability to attach specific recognition elements to peptide scaffolds, potentially including collagen-mimetic sequences, could lead to novel biosensing platforms researchgate.net.

Q & A

Q. What are the recommended storage conditions for Fmoc-Pro-Hyp-Gly-OH, and how do temperature variations impact its stability?

- Methodological Answer: this compound should be stored at -20°C for short-term use (1 month) or -80°C for long-term stability (up to 6 months) to prevent degradation . Lyophilized powder is stable for up to 3 years at -20°C if kept anhydrous . For reconstituted solutions, aliquot to avoid repeated freeze-thaw cycles, as this reduces peptide integrity. If discrepancies arise between sources (e.g., -20°C vs. "freezing"), prioritize empirical stability tests using HPLC or mass spectrometry to validate storage conditions for specific batches .

Q. How should researchers safely handle and dispose of this compound in laboratory settings?

- Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation of dust or aerosols .

- Spill Management: Collect solid material using a vacuum with HEPA filters. For liquid spills, absorb with inert materials (e.g., sand) and dispose as hazardous waste .

- Waste Disposal: Segregate chemically contaminated waste and coordinate with certified disposal agencies. Do not release into water systems due to potential environmental toxicity .

Q. What solvents are optimal for dissolving this compound, and how can solubility challenges be addressed?

- Methodological Answer:

- Primary Solvents: DMSO is recommended for initial stock solutions (e.g., 10 mM) due to high solubility. For in vitro studies, dilute with PBS or cell culture media to ≤0.1% DMSO to avoid cytotoxicity .

- Enhancing Solubility: Heat to 37°C with gentle vortexing, followed by 10-minute sonication in a water bath. If precipitation occurs, incrementally add co-solvents like PEG300 or Tween 80 (5–30% v/v) while monitoring clarity .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural characterization data (e.g., NMR vs. HPLC) for this compound?

- Methodological Answer:

- Multi-Technique Validation: Combine HPLC (≥98% purity threshold), NMR (confirming Pro/Hyp stereochemistry), and mass spectrometry (exact mass verification) to cross-validate results .

- Batch Analysis: Compare COA data from suppliers with in-house LC-MS profiles. If discrepancies arise, perform orthogonal assays (e.g., circular dichroism for secondary structure) or consult third-party analytical services .

Q. What formulation strategies are effective for administering this compound in animal studies while minimizing solvent toxicity?

- Methodological Answer:

- In Vivo Formulation: Prepare a working solution using 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% saline. Ensure sequential mixing: DMSO master stock → PEG300 → Tween 80 → saline to prevent phase separation .

- Dose Calculation: For a 20 g mouse at 10 mg/kg, prepare 2 mg/mL solution. Adjust for body weight and injection volume (e.g., 100 µL/mouse). Validate biocompatibility via pilot studies monitoring inflammation or behavioral changes .

Q. How can this compound be integrated into peptide-based hydrogels for controlled drug delivery?

- Methodological Answer:

- Hydrogel Design: Use solid-phase synthesis to conjugate this compound with self-assembling motifs (e.g., Fmoc-FF). Characterize gelation kinetics via rheometry and confirm drug encapsulation efficiency using UV-Vis spectroscopy .

- Functional Testing: Assess sustained release profiles in simulated physiological conditions (pH 7.4, 37°C) and compare with commercial PEGylated systems (e.g., Doxil) for optimization .

Q. What steps minimize batch-to-batch variability during solid-phase synthesis of this compound?

- Methodological Answer:

- Synthesis Protocol: Use automated peptide synthesizers with double couplings for Hyp residues to ensure >95% efficiency. Monitor deprotection steps (20% piperidine in DMF) via UV absorbance at 301 nm for Fmoc removal .

- Quality Control: Implement inline HPLC after each coupling cycle. Adjust resin swelling time (30–60 minutes in DCM) and activation reagents (e.g., HBTU vs. HATU) to improve yield .

Q. How should researchers troubleshoot low coupling efficiency during this compound synthesis?

- Methodological Answer:

- Diagnostic Steps: Check for incomplete Fmoc deprotection (via Kaiser test) or inadequate activation of carboxyl groups. Replace aged coupling reagents (e.g., HOBt/DIC) if discolored .

- Optimization: Increase reaction time (2–4 hours) for sterically hindered Hyp residues. Use microwave-assisted synthesis (50°C, 30 W) to enhance kinetics while avoiding racemization .

Data Contradiction Analysis

- Storage Stability: recommends -20°C for 1 month, while specifies "freezing" without explicit temperature. Researchers should validate stability via accelerated degradation studies (e.g., 4°C for 72 hours) followed by LC-MS .

- Solubility Protocols: prioritizes solvent addition order, whereas emphasizes co-solvent ratios. Systematically test permutations (e.g., DMSO → PEG300 vs. PEG300 → DMSO) to identify optimal clarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.